molecular formula C11H12ClNO3 B8624196 2-(2-Chloro-benzoylamino)-butyric acid

2-(2-Chloro-benzoylamino)-butyric acid

Cat. No.: B8624196
M. Wt: 241.67 g/mol
InChI Key: USJUEYGCTHEWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-benzoylamino)-butyric acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]butanoic acid

InChI

InChI=1S/C11H12ClNO3/c1-2-9(11(15)16)13-10(14)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

USJUEYGCTHEWDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedures described in Int. J. Peptide Protein Res. 1989, 33, 353, and J. Chem. Soc., Chem. Commun. 1995, 2335. 2-Amino-butyric acid (3.87 g, 37.5 mmol) was suspended in 90 mL of dichloromethane, and treated with chloro-trimethyl-silane (9.6 mL, 75 mmol). The mixture was refluxed for 1 h and cooled in an ice bath. Diisopropylethylamine (11.3 mL, 65 mmol) and 2-chloro-benzoyl chloride (4.3 mL, 35.6 mmol) were added. The solution was stirred with cooling for 20 min and then warmed up to room temperature for 1.5 h. The mixture was concentrated and then distributed between ether and diluted NaHCO3 solution. The phases were separated. The aqueous layer was extracted with ether and the ether layer was back washed with water. The combined aqueous layers were acidified to pH 2 with 1N HCl and extracted with ethyl acetate three times. The combined ethyl acetate layers were dried over sodium sulfate, filtered and concentrated to give 2-(2-chloro-benzoylamino)-butyric acid as an off-white solid (7.0 g, 77% yield), which was used directly in the next step without further purification. LCMS calcd for C11H12ClNO3 (m/e) 241, obsd 242 (M+H).
[Compound]
Name
Peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Three
Quantity
11.3 mL
Type
reactant
Reaction Step Four
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

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